molecular formula C₁₂H₁₄ClNO₇ B016312 2-Chloro-4-nitrophenyl-alpha-L-fucopyranoside CAS No. 157843-41-9

2-Chloro-4-nitrophenyl-alpha-L-fucopyranoside

Cat. No.: B016312
CAS No.: 157843-41-9
M. Wt: 319.69 g/mol
InChI Key: QURSGHQPKUXLAD-MOBXTKCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-nitrophenyl-alpha-L-fucopyranoside, also known as this compound, is a useful research compound. Its molecular formula is C₁₂H₁₄ClNO₇ and its molecular weight is 319.69 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Glucosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S,3S,4R,5S,6S)-2-(2-chloro-4-nitrophenoxy)-6-methyloxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO7/c1-5-9(15)10(16)11(17)12(20-5)21-8-3-2-6(14(18)19)4-7(8)13/h2-5,9-12,15-17H,1H3/t5-,9+,10+,11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QURSGHQPKUXLAD-MOBXTKCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40463539
Record name CNP-AFU
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40463539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157843-41-9
Record name CNP-AFU
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40463539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2-Chloro-4-nitrophenyl-alpha-L-fucopyranoside (CNP-AFU) interact with α-L-fucosidase (AFU)? What are the downstream effects of this interaction?

A: CNP-AFU acts as a substrate for the enzyme α-L-fucosidase (AFU) [, ]. AFU catalyzes the hydrolysis of the glycosidic bond in CNP-AFU, releasing 2-chloro-4-nitrophenol and L-fucose []. This reaction is often used in enzyme activity assays, as the release of 2-chloro-4-nitrophenol can be easily monitored spectrophotometrically [].

Q2: Are there any advantages to using CNP-AFU as a substrate for α-L-fucosidase (AFU) over other potential substrates?

A: Yes, one study highlighted the advantage of using ethyl 1-thiofucoside with a free 2-OH group as the glycosyl donor in the synthesis of CNP-AFU []. This method effectively prevents the formation of self-condensed side products, leading to a higher purity of the final CNP-AFU product [].

Q3: What are the analytical methods used to study CNP-AFU and its interaction with α-L-fucosidase (AFU)?

A: CNP-AFU's interaction with AFU is typically studied using spectrophotometry []. The enzymatic hydrolysis of CNP-AFU releases 2-chloro-4-nitrophenol, which absorbs light at a specific wavelength. By monitoring the change in absorbance over time, researchers can determine the enzyme's activity. This method has been successfully adapted for use in automated biochemical analyzers, enabling high-throughput analysis of AFU activity [].

  1. 2-氯-4-硝基苯-α-L-岩藻糖苷测定α-L-岩藻糖苷酶及性能评价
  2. Synthesis of 2-chloro-4-nitrophenyl alpha-L-fucopyranoside: a substrate for alpha-L-fucosidase (AFU)

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